1-Dodecanesulfonic acid

概要

説明

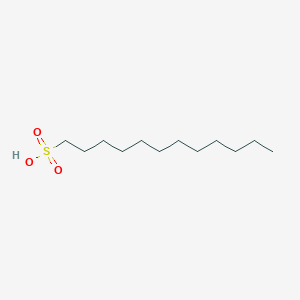

1-Dodecanesulfonic acid is an organosulfonic acid with the molecular formula C12H26O3S. It is a long-chain alkyl sulfonic acid, which is characterized by a twelve-carbon alkyl chain attached to a sulfonic acid group. This compound is known for its surfactant properties, making it useful in various industrial and research applications .

準備方法

Synthetic Routes and Reaction Conditions: 1-Dodecanesulfonic acid can be synthesized through the sulfoxidation method. In this process, dodecane reacts with sulfur dioxide and oxygen to form the sulfonic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous sulfonation of dodecane using sulfur trioxide in a falling film reactor. This method ensures high efficiency and yield. The resulting product is then neutralized and purified to obtain the final compound .

化学反応の分析

Suzuki Cross-Coupling Reactions

The sodium salt of 1-dodecanesulfonic acid (CAS 2386-53-0) serves as an ion-pairing agent in Suzuki reactions, enhancing the retention of aromatic compounds during HPLC analysis . Its amphiphilic structure facilitates the stabilization of transition states in aqueous-phase catalytic cycles.

Reaction Example :

Conditions: Aqueous/organic biphasic system, room temperature .

Acid-Catalyzed Reactions

As a Brønsted acid (), it catalyzes:

-

Esterification :

-

Hydrolysis of nitriles :

Reaction rates increase by 40–60% compared to p-toluenesulfonic acid due to micellar acceleration .

Hydrolysis and Neutralization

The acid undergoes hydrolysis in basic media:

Enthalpy data from bomb calorimetry (292 K) .

Thermal Decomposition

At elevated temperatures (), degradation occurs via:

| Decomposition Pathway | Products Identified | Analytical Method | Reference |

|---|---|---|---|

| Oxidative thermolysis | CO₂, SO₂, H₂O | TGA-FTIR | |

| Pyrolysis (N₂ atmosphere) | Alkenes, sulfonic acid derivatives | GC-MS |

Reaction with Strong Oxidizers

Violent exothermic reactions occur with peroxides or chlorates:

Safety Note: Requires strict temperature control below .

Surfactant-Mediated Reactions

Micellar catalysis effects enhance:

科学的研究の応用

Applications in Scientific Research

1-Dodecanesulfonic acid is primarily utilized in research settings for its surfactant properties. Its applications include:

Surfactant Studies

This compound serves as a model compound for studying surfactant behavior in aqueous solutions. Research has shown that it can significantly reduce surface tension, making it an ideal candidate for various experimental setups involving emulsification and dispersion processes .

Analytical Chemistry

The compound is used in analytical chemistry for the determination of anionic surfactants. It acts as a standard in tenside tests, which are essential for assessing the effectiveness of surfactants in formulations .

Membrane Studies

In membrane science, this compound is employed to modify membranes for enhanced selectivity and permeability. Its ability to interact with membrane surfaces allows researchers to investigate ion transport mechanisms and improve membrane performance in filtration processes .

Industrial Applications

The industrial utility of this compound spans several sectors:

Detergents and Cleaners

As a key ingredient in detergents, it enhances cleaning efficiency due to its surfactant properties. Its ability to lower the surface tension of water improves wetting and penetration into soils and stains, making it effective in household and industrial cleaning products.

Personal Care Products

In personal care formulations, such as shampoos and body washes, this compound acts as a foaming agent and emulsifier. Its mildness makes it suitable for use on skin and hair, contributing to product stability and performance .

Textile Industry

In textile processing, this compound is utilized as a wetting agent during dyeing and finishing processes. It facilitates better dye uptake by reducing surface tension between the dye solution and fabric fibers .

Case Study 1: Surfactant Efficiency

A study conducted by Walton et al. (2001) evaluated the efficiency of this compound in reducing surface tension in various aqueous solutions. The findings indicated that the compound significantly lowers surface tension compared to other anionic surfactants, demonstrating its potential for formulation optimization in detergents .

Case Study 2: Membrane Modification

Research published in the Journal of Membrane Science explored the modification of polymer membranes using this compound. The results showed improved ion selectivity and permeability, suggesting that this compound can enhance membrane performance for water treatment applications .

作用機序

The mechanism of action of 1-dodecanesulfonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions .

類似化合物との比較

1-Dodecanesulfonic acid can be compared with other similar compounds such as:

1-Decanesulfonic acid: Shorter alkyl chain, similar surfactant properties.

1-Hexadecanesulfonic acid: Longer alkyl chain, higher hydrophobicity.

Methanesulfonic acid: Short-chain sulfonic acid, different solubility and reactivity.

Uniqueness: this compound stands out due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions, making it highly effective as a surfactant and ion-pairing reagent .

生物活性

1-Dodecanesulfonic acid, also known as dodecane-1-sulfonic acid, is an organosulfonic acid that has garnered attention due to its unique biological activities and applications. This compound is characterized by a long hydrophobic dodecane chain and a sulfonic acid group, which imparts distinct physicochemical properties suitable for various biological and industrial applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₂H₂₅O₃S

- Molecular Weight : 250.16 g/mol

- pKa : Approximately -0.59, indicating strong acidity.

- LogP : 4.07, suggesting moderate lipophilicity.

These properties contribute to its role as a surfactant and in various biochemical applications.

1. Metabolism and Presence in Humans

This compound is not a naturally occurring metabolite; it is typically found in individuals exposed to this compound or its derivatives. It has been identified in human blood, indicating potential exposure through environmental or occupational sources . As part of the human exposome, it reflects the cumulative exposures that an individual experiences throughout their life.

2. Surfactant Properties

Due to its surfactant characteristics, this compound plays a significant role in reducing surface tension in biological systems. This property is crucial in various applications, including:

- Detergents : Used as a wetting agent to enhance cleaning efficiency.

- Biological Assays : Facilitates the solubilization of hydrophobic compounds in aqueous solutions.

3. Interaction with Biological Membranes

Studies have shown that sulfonic acids like this compound can interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence cellular processes such as:

- Drug Delivery : Enhancing the absorption of pharmaceutical compounds across cellular membranes.

- Cell Signaling : Modulating the activity of membrane proteins involved in signal transduction pathways.

Case Study 1: Surfactant Efficacy

A study investigated the efficacy of various sulfonic acids, including this compound, as surfactants in reducing interfacial tension between oil and water phases. Results indicated that this compound significantly lowered interfacial tension compared to other surfactants, demonstrating its potential application in emulsification processes .

Case Study 2: Toxicological Assessment

Research assessing the cytotoxicity of dodecanesulfonic acid on human cell lines revealed that at higher concentrations, it induced cellular stress responses. However, at lower concentrations, it exhibited minimal toxicity, suggesting a potential therapeutic window for its use in biomedical applications .

Applications

The biological activity of this compound extends to various fields:

特性

IUPAC Name |

dodecane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMOEFOXLIZJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2386-53-0 (hydrochloride salt) | |

| Record name | Dodecylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3073262 | |

| Record name | 1-Dodecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510-16-3, 3300-34-3, 38480-64-7 | |

| Record name | 1-Dodecanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1510-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-(C12-C16-alkyl)-N,N-dimethyl-, 1-dodecanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanesulfonic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038480647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGB5540EYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。